molecular formula C8H9NO B3266530 Isoindolin-2-ol CAS No. 42772-99-6

Isoindolin-2-ol

Cat. No.: B3266530
CAS No.: 42772-99-6
M. Wt: 135.16 g/mol
InChI Key: OPLCYGTZYZLOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoindolin-2-ol is a heterocyclic organic compound that features a fused benzopyrrole ring system It is a derivative of isoindoline, which is a fully reduced member of the isoindole family

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoindolin-2-ol can be synthesized through several methods. One common approach involves the reduction of isoindoline-N-oxides. Another method includes the dehydration of isoindoline derivatives. Additionally, this compound can be prepared by the reaction of donor-acceptor cyclopropanes with primary amines under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and phase-transfer agents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Isoindolin-2-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form isoindolinone derivatives.

    Reduction: Reduction reactions can convert this compound to other reduced forms of isoindoline.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include isoindolinone derivatives, reduced isoindoline compounds, and various substituted isoindoline derivatives .

Scientific Research Applications

Isoindolin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: this compound derivatives have shown potential as bioactive compounds with antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing pharmaceuticals targeting specific biological pathways.

    Industry: This compound is used in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of isoindolin-2-ol involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Isoindolin-2-ol can be compared with other similar compounds, such as:

    Isoindoline: A fully reduced form of isoindole, known for its stability and use in organic synthesis.

    Isoindolinone: An oxidized derivative of isoindoline, commonly used in pharmaceutical research.

    Phthalimide: A related compound with applications in the synthesis of dyes and pigments.

This compound is unique due to its specific chemical structure, which allows for diverse reactivity and applications in various fields .

Properties

IUPAC Name

2-hydroxy-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLCYGTZYZLOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720193
Record name 1,3-Dihydro-2H-isoindol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42772-99-6
Record name 1,3-Dihydro-2H-isoindol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoindolin-2-ol
Reactant of Route 2
Isoindolin-2-ol
Reactant of Route 3
Isoindolin-2-ol
Reactant of Route 4
Isoindolin-2-ol
Reactant of Route 5
Isoindolin-2-ol
Reactant of Route 6
Isoindolin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.